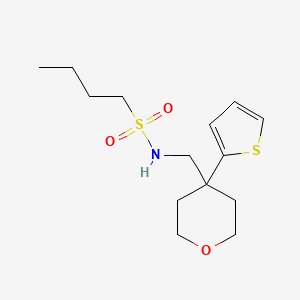

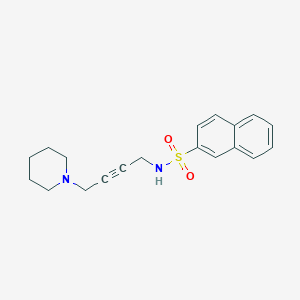

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide compounds is a well-documented process in the literature. For instance, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This method is indicative of the general approach to synthesizing sulfonamide derivatives, which typically involves the reaction of a sulfonyl chloride with an amine.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. Single crystal X-ray diffraction (XRD) has been employed to determine the crystalline structure of these compounds, providing detailed information about their geometric parameters . Density Functional Theory (DFT) calculations complement these experimental findings by predicting molecular geometry and vibrational frequencies, which have shown good agreement with experimental data .

Chemical Reactions Analysis

Sulfonamide compounds exhibit stability due to hyperconjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis . The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicate that charge transfer occurs within these molecules . These properties are crucial in understanding the reactivity and potential applications of sulfonamide compounds in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides have been characterized using a range of techniques. Thermal stability has been assessed using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA), which are important for understanding the behavior of these compounds under various temperature conditions . The electronic absorption spectra, which are essential for understanding the optical properties, have been recorded and analyzed using methods such as CIS, TD-DFT, and ZINDO . Additionally, the molecular electrostatic potential has been mapped to predict reactive sites for electrophilic and nucleophilic attacks . Non-linear optical properties, such as the first hyperpolarizability, have also been computed, indicating the potential of these compounds in non-linear optical applications .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthesis

- Brönsted Acid Catalysis : 4-(Succinimido)-1-butane sulfonic acid and related sulfonamides have been utilized as efficient and reusable Brönsted acid catalysts for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This method highlights high yield, clean reaction, simple methodology, and short reaction time, with the catalyst being recyclable without significant loss of activity (Khaligh, 2015).

- Ionic Liquid-Catalyzed Tandem Reactions : The use of sulfonic acid-based ionic liquids, such as 1-butane sulfonic acid-3-methylimidazolium tosylate, has demonstrated remarkable catalytic efficiency for the synthesis of pyrano[3,2-c]coumarins under solvent-free conditions. This approach emphasizes the environmentally friendly nature of the reactions, producing only water as a byproduct (Mahato et al., 2017).

Synthesis of Heterocyclic Compounds

- Novel Nanosized N-Sulfonated Catalysts : Research has introduced nanosized N-sulfonated Brönsted acidic catalysts for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. These catalysts have shown excellent yields, short reaction times, and the ability to be reused several times without loss of catalytic activity (Goli-Jolodar et al., 2016).

Green Synthesis and Environmental Applications

- Biodegradation of Bisphenols : Studies on the biodegradation of bisphenols under aerobic and anaerobic conditions have provided insights into the environmental impact and degradation pathways of various bisphenol derivatives. This research contributes to understanding the environmental behavior and potential risks associated with these compounds (Ike et al., 2006).

Eigenschaften

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S2/c1-2-3-11-20(16,17)15-12-14(6-8-18-9-7-14)13-5-4-10-19-13/h4-5,10,15H,2-3,6-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTXFROSKQVPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

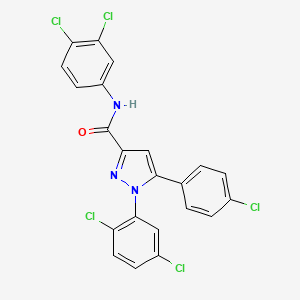

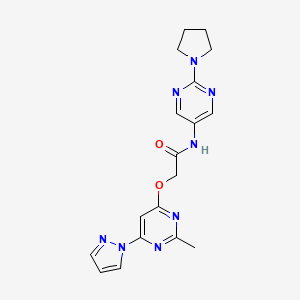

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)

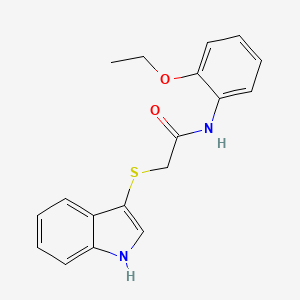

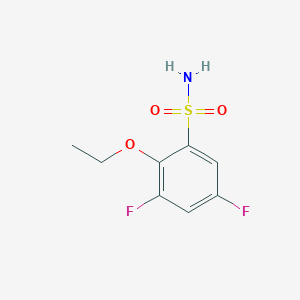

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)

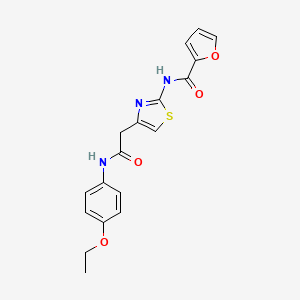

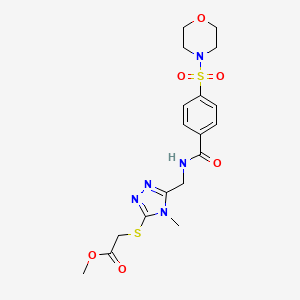

![6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2532799.png)

![Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2532804.png)